molecular formula C7H10N2O2 B2722425 6-(Aminomethyl)-2-methoxypyridin-3-ol CAS No. 1934799-40-2

6-(Aminomethyl)-2-methoxypyridin-3-ol

Cat. No. B2722425
CAS RN: 1934799-40-2
M. Wt: 154.169
InChI Key: SHEAVAHXHYYZDV-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methoxypyridin-3-ol, also known as AMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. AMPO is a pyridine derivative that contains an amino group and a methoxy group, making it a versatile molecule that can be easily modified to suit different purposes.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The aminomethylation of 3-hydroxypyridines, which includes compounds similar to 6-(aminomethyl)-2-methoxypyridin-3-ol, has been extensively studied. For instance, Smirnov et al. (1970) explored the aminomethylation reactions of 3-hydroxypyridines, finding that the reaction typically targets the β-pyridol ring, leading to the formation of mono- and bis-Mannich bases. This research contributes to the understanding of the chemical behavior and potential applications of such compounds in organic synthesis (Smirnov et al., 1970).

Pharmacological Research

  • In the realm of pharmacology, the compound has been identified as a selective antagonist of the alpha(v)beta(3) receptor, as described by Hutchinson et al. (2003). They noted that this compound exhibited a potent in vitro profile, highlighting its potential in medical research and drug development (Hutchinson et al., 2003).

Nucleic Acid Studies

  • Asseline et al. (1996) reported the coupling of 2-methoxy-6-chloro-9-aminoacridine to various positions of an oligonucleotide chain, which is related to the study of this compound. This research contributes to the understanding of DNA and RNA interactions and is relevant in the field of molecular biology (Asseline et al., 1996).

properties

IUPAC Name

6-(aminomethyl)-2-methoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7-6(10)3-2-5(4-8)9-7/h2-3,10H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEAVAHXHYYZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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